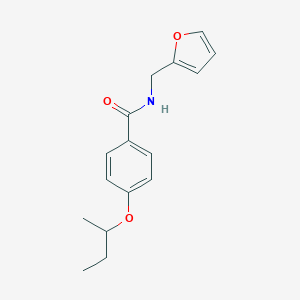![molecular formula C18H19NO3 B268474 N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B268474.png)
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide is a chemical compound that has gained attention in the scientific community for its potential applications in research.
Applications De Recherche Scientifique
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis. In inflammation research, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide has been found to reduce the production of inflammatory cytokines. In neurological research, this compound has been shown to have potential as a treatment for Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. Additionally, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspases. In inflammation, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological research, this compound has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for targeted research on specific diseases and conditions. However, a limitation of this compound is its potential toxicity at high doses, which can affect the validity of research results.
Orientations Futures
There are several future directions for research on N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide. One direction is to investigate its potential as a treatment for Alzheimer's disease and other neurological disorders. Another direction is to study its effects on epigenetic regulation and gene expression. Additionally, research can be conducted on the development of more potent and specific analogs of this compound for use in research and potential therapeutic applications.
In conclusion, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide is a promising compound for scientific research with potential applications in cancer, inflammation, and neurological disorders. Its specificity for certain enzymes and signaling pathways allows for targeted research, but its potential toxicity at high doses should be taken into consideration. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 2-(prop-2-en-1-yloxy)aniline in the presence of a catalyst. The resulting compound is then purified through recrystallization to yield a white solid.
Propriétés
Nom du produit |
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
N-[2-(2-methylprop-2-enoxy)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H19NO3/c1-14(2)12-22-17-11-7-6-10-16(17)19-18(20)13-21-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3,(H,19,20) |
Clé InChI |
AYAKCGXHQJGLFK-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
SMILES canonique |
CC(=C)COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



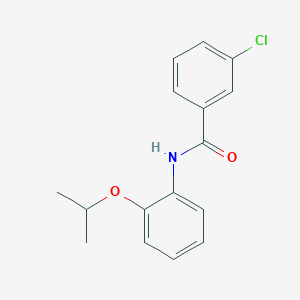
![N-[4-(acetylamino)phenyl]-4-sec-butoxybenzamide](/img/structure/B268394.png)
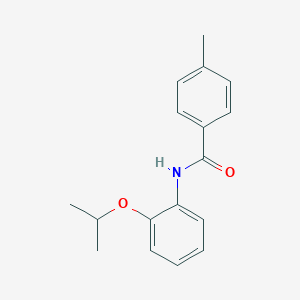
![N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B268396.png)
![2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B268397.png)
![N-[3-(2-methoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B268399.png)
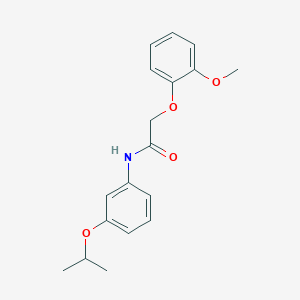
![3-isopropoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B268403.png)
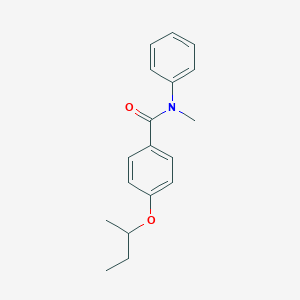
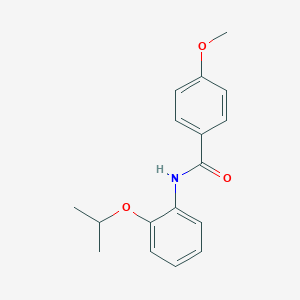
![2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268408.png)
![N-[4-(aminosulfonyl)phenyl]-4-sec-butoxybenzamide](/img/structure/B268411.png)
![2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268413.png)
